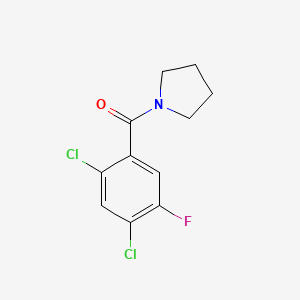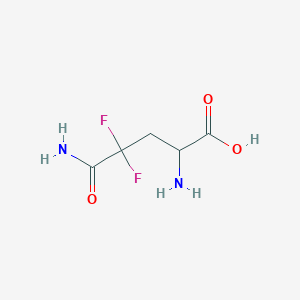
4-Difluoroglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Difluoroglutamine is a fluorinated analogue of glutamine, characterized by the presence of two fluorine atoms at the fourth carbon position of the glutamine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoroglutamine typically involves the use of Garner’s aldehyde as a starting material. The key step in the synthesis is the fluoro-Reformatsky reaction, which introduces the difluoromethyl group into the molecule. The reaction involves the use of ethyl bromodifluoroacetate and zinc in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Difluoroglutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogues of this compound .
Applications De Recherche Scientifique
4-Difluoroglutamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in glutamine metabolism, such as glutaminase. By inhibiting these enzymes, this compound can disrupt metabolic pathways that are crucial for cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
4-Fluoroglutamine: A monofluorinated analogue of glutamine.
4,4-Difluoroglutamic Acid: A difluorinated analogue of glutamic acid.
4-Fluoroglutamic Acid: A monofluorinated analogue of glutamic acid.
Comparison: 4-Difluoroglutamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its monofluorinated counterparts. This dual fluorination enhances its stability and reactivity, making it more suitable for certain applications, such as PET imaging and enzyme inhibition studies .
Propriétés
Formule moléculaire |
C5H8F2N2O3 |
|---|---|
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11) |
Clé InChI |
GFRKSCVVDVJWRU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)C(C(=O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
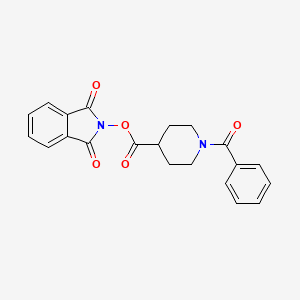
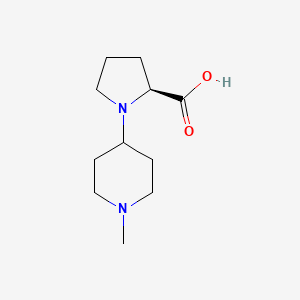
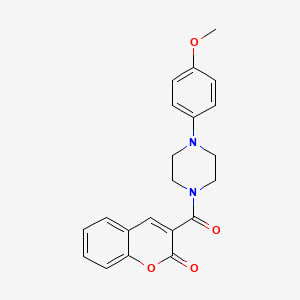
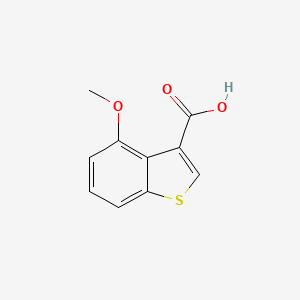
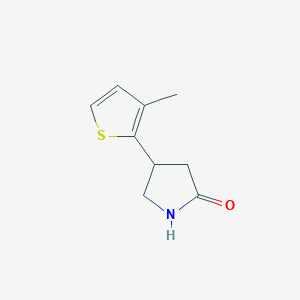
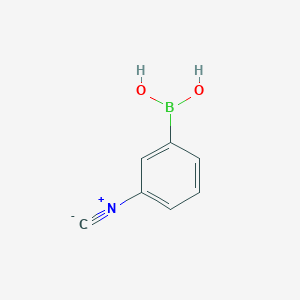
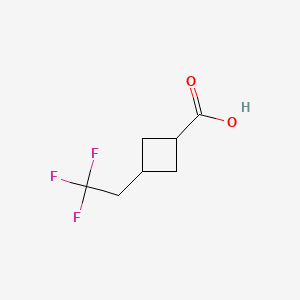
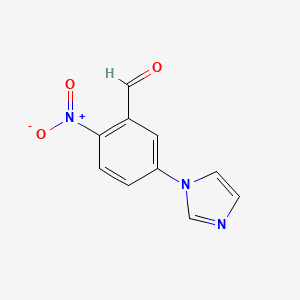
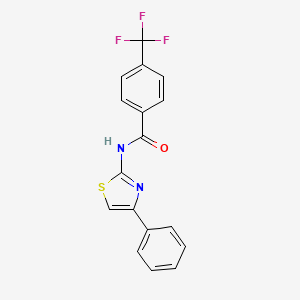
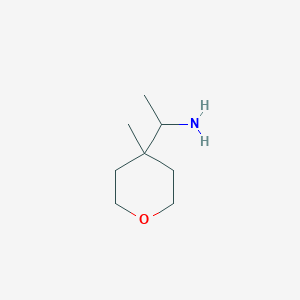
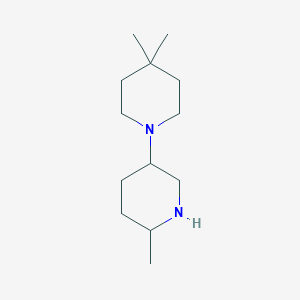
![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)
